molecular formula C29H44O2 B14411282 Naphthalen-2-ylmethyl Octadecanoate CAS No. 84849-01-4

Naphthalen-2-ylmethyl Octadecanoate

Cat. No.: B14411282
CAS No.: 84849-01-4
M. Wt: 424.7 g/mol
InChI Key: KIPGQGCHTHNMOH-UHFFFAOYSA-N
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Description

Naphthalen-2-ylmethyl Octadecanoate is a synthetic ester compound combining a naphthalene moiety (aromatic system) with a long-chain octadecanoate (stearate) group. Its structure features a hydrophobic octadecanoic acid chain esterified to a naphthalen-2-ylmethyl group, conferring unique amphiphilic properties.

Properties

CAS No.

84849-01-4

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

IUPAC Name

naphthalen-2-ylmethyl octadecanoate

InChI

InChI=1S/C29H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29(30)31-25-26-22-23-27-19-17-18-20-28(27)24-26/h17-20,22-24H,2-16,21,25H2,1H3

InChI Key

KIPGQGCHTHNMOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-ylmethyl Octadecanoate typically involves the esterification reaction between naphthalen-2-ylmethanol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-ylmethyl Octadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

Naphthalen-2-ylmethyl Octadecanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the formulation of specialty chemicals and materials, such as lubricants and surfactants.

Mechanism of Action

The mechanism of action of Naphthalen-2-ylmethyl Octadecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release naphthalen-2-ylmethanol and octadecanoic acid, which can then interact with various biological pathways. The aromatic ring of the naphthalene moiety can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.

Comparison with Similar Compounds

Structural Analogues: Chain Length and Substituent Variations

Table 1: Comparison of Naphthalene-Based Esters
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Properties/Applications References
Naphthalen-2-ylmethyl Octadecanoate C₂₉H₄₂O₂ 422.64 Naphthalen-2-ylmethyl + C18 chain High hydrophobicity; potential membrane interactions
Naphthalen-2-yl Octanoate C₁₈H₂₂O₂ 270.37 Naphthalen-2-yl + C8 chain Shorter chain; lower hydrophobicity
Furfuryl Octadecanoate C₂₃H₄₂O₂ 364.6 Furfuryl + C18 chain Hydrolyzes to furfuryl alcohol and stearic acid; used in organic solvents
Heptadecyl Octadecanoate C₃₅H₇₀O₂ 522.93 Heptadecyl + C18 chain Wax ester; low toxicity; cosmetic applications

Key Observations :

  • Substituent Effects: Replacing the naphthalenyl group with furfuryl (Furfuryl Octadecanoate) reduces aromaticity, likely altering solubility and metabolic stability .

Functional Group Variations: Esters vs. Amides

Table 2: Esters vs. Amides with Naphthalene Moieties
Compound Name Functional Group Molecular Weight (g/mol) Key Properties References
This compound Ester 422.64 Susceptible to hydrolysis; amphiphilic
N-2-Naphthalenyl Octadecanamide Amide 409.65 Stable to hydrolysis; hydrogen-bonding

Key Observations :

  • Stability : The amide bond in N-2-Naphthalenyl Octadecanamide resists hydrolysis compared to ester bonds, making it more stable in biological systems .
  • Interactions : Amides participate in hydrogen bonding (e.g., with proteins), whereas esters rely on hydrophobic interactions, suggesting divergent biological roles .

Complex Esters: Hydrophobicity and Membrane Interactions

Table 3: Hydrophobicity of Octadecanoate Derivatives
Compound Name Hydrophobicity Membrane Interaction References
This compound High Significant
[(3S,4S,8R)-8-ethyl-...] Hexadecanoate Moderate Moderate
[(3S,4S,8R)-8-ethyl-...] Octadecanoate High Significant

Key Observations :

  • Longer alkyl chains (C18 vs. C16) increase hydrophobicity and membrane interaction efficacy, as seen in octadecanoate derivatives .
  • The naphthalenyl group may enhance π-π stacking with aromatic residues in proteins, a property absent in purely aliphatic esters .
Antimicrobial Potential :
  • Long-chain esters like Heptadecyl Octadecanoate disrupt microbial membranes via hydrophobic interactions, suggesting similar mechanisms for this compound .
Drug Delivery :
  • Esters with aromatic groups (e.g., naphthalene) may improve drug-carrier compatibility in lipid-based formulations compared to aliphatic esters like Cetyl Stearate .

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